2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one
Description
2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one is a benzotriazinone derivative featuring a dimethylaminophenyl substituent at position 2 and a trifluoromethyl (-CF₃) group at position 6. The benzotriazinone core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry and materials science. The dimethylamino group (-N(CH₃)₂) is electron-donating, enhancing solubility and influencing electronic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity due to its strong electron-withdrawing nature .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-22(2)11-4-6-12(7-5-11)23-15(24)20-13-8-3-10(16(17,18)19)9-14(13)21-23/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKDEZWGWSLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one is a benzotriazine derivative known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound features a benzotriazine core with a dimethylamino group and a trifluoromethyl substituent, which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 273.22 g/mol. The presence of electron-withdrawing trifluoromethyl groups enhances the compound's reactivity and potential bioactivity.
Antitumor Activity
Recent studies have demonstrated that benzotriazine derivatives exhibit significant antitumor properties. In vitro assays have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines. For instance, in a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), compounds demonstrated IC50 values indicating effective cytotoxicity:
| Compound | A549 (IC50 μM) | HCC827 (IC50 μM) | NCI-H358 (IC50 μM) |
|---|---|---|---|
| 2-[4-Dimethylamino]benzotriazine | 6.26 ± 0.33 | 6.48 ± 0.11 | 20.46 ± 8.63 |
These results suggest that the compound may interfere with critical cellular processes such as DNA replication or repair mechanisms, potentially through interactions with DNA or associated enzymes .
The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is common among many heterocyclic compounds with similar structures. The binding affinity to DNA can lead to the formation of stable complexes that prevent replication and transcription processes essential for tumor growth .
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence of antimicrobial activity associated with benzotriazine derivatives. Compounds tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli have shown promising results in inhibiting bacterial growth. The antimicrobial activity was evaluated using broth microdilution methods following CLSI guidelines .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various benzotriazine derivatives on tumor cell lines, revealing that those with similar structural motifs to This compound had enhanced cytotoxicity compared to traditional chemotherapeutics like Doxorubicin.
- Antimicrobial Testing : In another study focusing on antifungal activity, synthesized derivatives were tested against fungi such as Aspergillus flavus and Penicillium expansum, demonstrating significant inhibitory effects at concentrations as low as 0.25 mg/ml .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that benzotriazine derivatives exhibit promising anticancer properties. They function by inhibiting specific enzymes involved in tumor growth and proliferation. For instance, certain derivatives have demonstrated effectiveness against breast and lung cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial Agents :
- Neuroprotective Effects :
Materials Science Applications
- Photoresponsive Materials :
- Fluorescent Dyes :
Environmental Science Applications
- Pollutant Degradation :
- Pesticide Development :
Case Studies
Comparison with Similar Compounds
2-[1-Phenyl-3-(trifluoromethyl)-1,2,4-benzotriazin-7(1H)-ylidene]malononitrile (248b)
This compound, studied computationally by Zissimou (), shares the benzotriazinone scaffold but differs in substituent placement. The trifluoromethyl group is at position 3 instead of 7, and a phenyl group replaces the dimethylaminophenyl at position 1. The malononitrile moiety at position 7 introduces strong electron-withdrawing effects, which contrast with the dimethylamino group in the target compound. Computational analysis (RB3LYP/6-31G(d)) revealed a singlet ground state for 248b, suggesting unique electronic properties that may differ from the target compound due to substituent positioning .
7-Substituted Benzotriazin-3-amines ()
Derivatives such as 7-fluoro-, 7-methyl-, and 7-methoxy-1,2,4-benzotriazin-3-amines highlight the impact of substituent identity. For example:
- 7-Fluoro : Increases electronegativity and polarity compared to -CF₃.
- 7-Methyl : Enhances lipophilicity but lacks the electron-withdrawing effect of -CF₃.
- 7-Methoxy: Introduces steric bulk and moderate electron donation.
Core Scaffold Variations
Phthalazin-1-one Derivatives (WHO Report, )
A compound with a phthalazin-1-one core and a trifluoromethyl-containing triazolo-pyrazine moiety demonstrates how heterocycle choice influences applications. While phthalazinones are less nitrogen-dense than benzotriazinones, the shared use of -CF₃ suggests its utility in enhancing binding affinity or pharmacokinetics in drug candidates .
Triazine-Based Pesticides ()
Triazine herbicides like triflusulfuron methyl ester feature trifluoromethyl or methoxy groups.
Data Table: Key Structural and Functional Comparisons
Q & A
Q. How can researchers optimize selectivity to avoid off-target effects in receptor binding?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
